8-(benzyl(methyl)amino)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain a purine core structure, with various functional groups attached at specific positions. These include a benzyl(methyl)amino group, a methyl group, and a 2-(pyrimidin-2-ylthio)ethyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amino group might be involved in acid-base reactions, while the thioether group could undergo oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, its solubility would be affected by the polar and nonpolar groups present .Scientific Research Applications
Synthesis of Pyrimidinyl Purine Diones
One notable study focuses on the facile synthesis of novel pyrimidinyl purine diones, demonstrating the chemical versatility and potential for creating structurally diverse derivatives from pyrimidine and purine bases. This work illustrates the capacity for generating compounds that may have varied biological activities or could serve as intermediates in pharmaceutical synthesis (Yadava et al., 2010).
Biological Activity
Research into substituted pyridines and purines containing thiazolidinedione has highlighted the potential for discovering compounds with significant biological activities, such as hypoglycemic and hypolipidemic effects in diabetes models (Kim et al., 2004). This indicates that similar structural motifs, including those in your compound, could be explored for metabolic disease therapies.
Antithrombotic Applications
Another study describes the synthesis of antithrombotic compounds, showing the therapeutic potential of purine derivatives in preventing thrombosis, which may provide a foundation for developing new anticoagulant drugs (Furrer et al., 1994).
Antioxidant Activity
The creation of N-aminomethyl derivatives of known anticonvulsants and their evaluation for antioxidant activity showcases the potential for purine derivatives to contribute to neuroprotective strategies (Hakobyan et al., 2020).
Urease Inhibition
Explorations into pyrido[1,2-a]pyrimidine derivatives for urease inhibition activity highlight the possibility of using purine and pyrimidine derivatives as antibacterial agents, especially against Helicobacter pylori, a major cause of peptic ulcers (Rauf et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
8-[benzyl(methyl)amino]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2S/c1-25(13-14-7-4-3-5-8-14)19-23-16-15(17(28)24-20(29)26(16)2)27(19)11-12-30-18-21-9-6-10-22-18/h3-10H,11-13H2,1-2H3,(H,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUKOWYABDLVAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CCSC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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